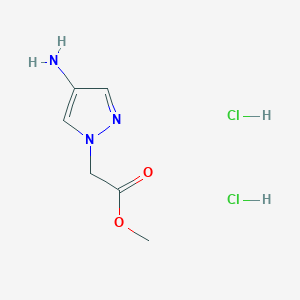

2-(4-amino-1H-pyrazol-1-yl)acétate de méthyle dihydrochlorure

Vue d'ensemble

Description

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride is a biochemical used for proteomics research . It has a molecular weight of 228.08 and a molecular formula of C6H9N3O2•2HCl .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for the compound is 1S/C6H9N3O2.ClH/c1-11-6(10)4-9-3-5(7)2-8-9;/h2-3H,4,7H2,1H3;1H .Mécanisme D'action

The exact mechanism of action of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride is still not fully understood. However, it is believed to act as a chelating agent, binding to metal ions such as zinc and copper and preventing them from participating in chemical reactions. Additionally, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride has been found to inhibit the activity of certain enzymes, such as the enzyme responsible for the breakdown of glucose.

Biochemical and Physiological Effects

methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride has been found to have a number of biochemical and physiological effects. In laboratory experiments, it has been found to inhibit the growth of certain bacteria and fungi. Additionally, it has been found to have anti-inflammatory properties and to have an immunosuppressive effect. It has also been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride in laboratory experiments is its stability and solubility in a variety of solvents. Additionally, it is relatively easy to synthesize and can be used in a wide range of applications. However, it is important to note that methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride is a toxic compound and should be handled with caution. Additionally, it is important to note that the exact mechanism of action of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride is still not fully understood, and further research is needed to elucidate its exact effects.

Orientations Futures

There are a number of potential future directions for research on methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride. For example, further research is needed to elucidate the exact mechanism of action of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride and to identify its potential applications in the treatment of various diseases. Additionally, further research is needed to explore the potential of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride as a chelating agent and to identify its potential role in the regulation of enzymes. Additionally, further research is needed to explore the potential of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride as a therapeutic agent and to identify its potential uses in the development of new drugs. Finally, further research is needed to explore the potential of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride as a catalyst in various chemical reactions.

Applications De Recherche Scientifique

Recherche en protéomique

Ce composé est utilisé en protéomique, qui est l'étude à grande échelle des protéines, de leurs structures et de leurs fonctions. Il sert d'outil biochimique pour sonder les interactions et la dynamique des protéines, en particulier dans le contexte des modifications post-traductionnelles .

Activités antileishmaniennes et antimalariennes

2-(4-amino-1H-pyrazol-1-yl)acétate de méthyle dihydrochlorure: a été évalué pour son potentiel dans le traitement des maladies tropicales. Il a montré des résultats prometteurs dans l'inhibition de la croissance de Leishmania aethiopica, un parasite responsable de la leishmaniose. De plus, il a démontré une activité significative contre Plasmodium berghei, qui est un organisme modèle pour l'étude du paludisme .

Études d'amarrage moléculaire

Les chercheurs ont utilisé ce composé dans des études d'amarrage moléculaire pour prédire l'interaction entre le composé et les protéines cibles. Ceci est crucial dans la conception et la découverte de médicaments, aidant à identifier des candidats potentiels pour un développement ultérieur en tant qu'agents thérapeutiques .

Applications anti-inflammatoires

Les dérivés de pyrazole, y compris ce composé, ont été synthétisés et testés pour leurs propriétés anti-inflammatoires. Ils sont étudiés pour leur capacité à inhiber les enzymes clés impliquées dans le processus inflammatoire, ce qui pourrait conduire au développement de nouveaux médicaments anti-inflammatoires .

Recherche sur le cancer

En recherche sur le cancer, ce composé a été utilisé pour étudier ses effets sur diverses lignées cellulaires cancéreuses. Il a fait partie d'études visant à concevoir et synthétiser de nouveaux composés qui peuvent agir comme des antagonistes du récepteur des androgènes, ce qui est pertinent dans le traitement du cancer de la prostate .

Inhibition enzymatique

Le composé a fait partie d'études axées sur l'inhibition enzymatique, qui est une méthode pour réduire ou arrêter l'activité d'enzymes spécifiques. Ceci est particulièrement important dans le développement de médicaments qui ciblent les enzymes cruciales pour la survie des agents pathogènes ou des cellules cancéreuses .

Développement de pharmacophores

Les pharmacophores sont des cadres moléculaires qui portent les caractéristiques essentielles responsables de l'activité biologique d'un médicamentThis compound a été utilisé dans le développement de pharmacophores pour la préparation d'agents antileishmaniennes et antimalariens sûrs et efficaces .

Études de résistance aux médicaments

Ce composé est également important dans l'étude de la résistance aux médicaments, en particulier dans le contexte de maladies comme le paludisme et la leishmaniose. Comprendre comment des composés comme celui-ci interagissent avec les souches résistantes peut éclairer le développement de médicaments de nouvelle génération .

Analyse Biochimique

Biochemical Properties

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The compound’s pyrazole ring is known to form stable complexes with metal ions, which can influence enzyme activity . For instance, it can act as an inhibitor or activator of certain enzymes, depending on the specific biochemical context. Additionally, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and function .

Cellular Effects

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins . This compound can also impact gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride can alter cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride involves its binding interactions with biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating their catalytic activity . This binding is often mediated by the pyrazole ring, which can form coordination complexes with metal ions present in the enzyme active site . Additionally, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride is involved in various metabolic pathways. It can interact with enzymes that catalyze key metabolic reactions, influencing the overall metabolic flux . The compound can also affect the levels of specific metabolites by modulating enzyme activity . For example, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride can inhibit or activate enzymes involved in amino acid metabolism, leading to changes in the concentrations of amino acids and their derivatives .

Transport and Distribution

Within cells and tissues, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride can accumulate in specific cellular compartments, depending on its interactions with intracellular proteins and organelles . This localization can influence the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride is critical for its biochemical activity. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Alternatively, it may be targeted to the mitochondria, where it can influence metabolic processes and energy production .

Propriétés

IUPAC Name |

methyl 2-(4-aminopyrazol-1-yl)acetate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.2ClH/c1-11-6(10)4-9-3-5(7)2-8-9;;/h2-3H,4,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPNGONDCIEPIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(C=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-6-bromobenzo[d]thiazol-2-amine](/img/structure/B1451985.png)

![1-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1451986.png)

![1-[1-(3-Methoxyphenyl)imidazol-2-yl]piperazine](/img/structure/B1452004.png)